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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methyl-2-phenylindole is a heterocyclic aromatic compound that serves as a crucial building

block in the synthesis of various biologically active molecules and functional materials.[1][2] Its

structural framework is a common motif in medicinal chemistry.[3] A thorough understanding of

its spectroscopic properties is fundamental for its identification, characterization, and the

analysis of its derivatives in drug discovery and development. This technical guide provides a

comprehensive overview of the spectroscopic data and analysis of 1-Methyl-2-phenylindole,

including detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following sections present the key spectroscopic data for 1-Methyl-2-phenylindole,

summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[4][5] The ¹H and ¹³C NMR data for 1-Methyl-2-phenylindole provide detailed

information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-2-phenylindole[6]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.65 - 7.55 m 2H Phenyl H

7.50 - 7.35 m 3H Phenyl H

7.30 - 7.20 m 1H Indole H

7.15 - 7.05 m 2H Indole H

6.45 s 1H Indole H-3

3.65 s 3H N-CH₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 1-Methyl-2-phenylindole[7][8]

Chemical Shift (δ) ppm Assignment

141.0 C (quaternary)

138.2 C (quaternary)

132.7 C (quaternary)

129.0 CH

128.8 CH

128.0 CH

121.8 CH

120.6 CH

120.1 CH

109.8 CH

102.5 CH

31.1 N-CH₃
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Solvent: Chloroform-d (CDCl₃)[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.[9][10]

Table 3: Mass Spectrometry Data for 1-Methyl-2-phenylindole[11]

m/z Relative Intensity Assignment

207 100% [M]⁺ (Molecular Ion)

206 80% [M-H]⁺

208 15% [M+H]⁺ (Isotopic Peak)

192 20% [M-CH₃]⁺

103.5 10% [M]²⁺

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[12][13]

Table 4: Infrared (IR) Spectroscopy Data for 1-Methyl-2-phenylindole[14][15]
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Wavenumber (cm⁻¹) Intensity Assignment

3055 Medium Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch (CH₃)

1600 Strong Aromatic C=C stretch

1470 Strong C-H bend (CH₃)

1340 Strong C-N stretch

740 Strong
C-H out-of-plane bend (ortho-

disubstituted benzene)

Sample Preparation: KBr Pellet[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing conjugated systems.[17][18]

Table 5: UV-Vis Spectroscopy Data for 1-Methyl-2-phenylindole[11]

λmax (nm) Solvent

228 Ethanol

294 Ethanol

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
[19]

Sample Preparation: A sample of 5-10 mg of 1-Methyl-2-phenylindole was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution was then filtered into a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian CFT-20 spectrometer.

[11]

Data Acquisition:

For ¹H NMR, the spectral width was set to encompass the expected range of proton

chemical shifts. A sufficient number of scans were acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

Mass Spectrometry (MS)[9][20]
Sample Introduction: A dilute solution of 1-Methyl-2-phenylindole in a volatile organic

solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For

electron ionization (EI), the sample was vaporized in the ion source.

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) using a magnetic sector or quadrupole mass analyzer.

Detection: The abundance of each ion at a specific m/z value was measured by a detector,

generating a mass spectrum.

Infrared (IR) Spectroscopy[12][21]
Sample Preparation: A small amount of 1-Methyl-2-phenylindole (1-2 mg) was finely

ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.
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Instrumentation: The IR spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer.

[16]

Data Acquisition: A background spectrum of the empty sample compartment was first

recorded. The KBr pellet containing the sample was then placed in the sample holder, and

the sample spectrum was acquired.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[22][23]
Sample Preparation: A stock solution of 1-Methyl-2-phenylindole was prepared in a UV-

grade solvent such as ethanol.[11] This stock solution was then serially diluted to a

concentration that gives an absorbance reading within the optimal range of the instrument

(typically 0.1 - 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

Data Acquisition: A cuvette containing the pure solvent was used as a reference. The sample

cuvette, containing the solution of 1-Methyl-2-phenylindole, was placed in the sample

beam path. The absorbance was scanned over a wavelength range of 200-400 nm.

Data Processing: The instrument automatically subtracts the absorbance of the reference

solvent from the sample absorbance to generate the UV-Vis spectrum of the compound. The

wavelength of maximum absorbance (λmax) was identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of a comprehensive spectroscopic

analysis for the characterization of a compound like 1-Methyl-2-phenylindole.
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Caption: Workflow for the spectroscopic analysis of 1-Methyl-2-phenylindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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